N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide
Description
N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide is a brominated acetamide derivative characterized by a 2,6-dibromophenoxy group attached to the α-carbon of the acetamide backbone, along with an N-methyl and N-(2-cyanoethyl) substitution. Brominated aromatic systems are often associated with enhanced bioactivity and environmental persistence, while the cyanoethyl group may influence solubility and metabolic pathways.
Properties
Molecular Formula |
C12H12Br2N2O2 |
|---|---|
Molecular Weight |
376.04 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-2-(2,6-dibromophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C12H12Br2N2O2/c1-16(7-3-6-15)11(17)8-18-12-9(13)4-2-5-10(12)14/h2,4-5H,3,7-8H2,1H3 |
InChI Key |
IQFNLCPUGROCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=O)COC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Variations
The compound’s unique substituents differentiate it from other acetamides. Key comparisons include:
Pesticide-Related Acetamides
highlights chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide), which are widely used herbicides .
- Halogen Substitution: Alachlor and pretilachlor feature a chlorine atom at the α-position, whereas the target compound substitutes chlorine with a 2,6-dibromophenoxy group. Bromine’s larger atomic size and higher electronegativity may enhance binding affinity to biological targets (e.g., plant acetolactate synthase) but could increase environmental persistence .
- N-Substituents: The target’s N-(2-cyanoethyl) and N-methyl groups contrast with alachlor’s methoxymethyl or pretilachlor’s propoxyethyl substituents.
Pharmaceutical Impurities
lists impurities such as 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide , which shares a brominated aromatic system but differs in substitution patterns .
- Aromatic Systems: The target’s dibromophenoxy group is distinct from the nitro-phenylcarbonyl systems in pharmaceutical impurities, which are typically byproducts of drug synthesis.
- Functional Groups: The cyanoethyl group in the target compound may confer different metabolic stability compared to nitro or carbonyl groups in impurities.
Cyano-Substituted Acetamides
describes 2-Cyano-N-[(methylamino)carbonyl]acetamide, which shares a cyano group but lacks brominated or alkoxy substituents .
- Toxicology: Unlike the target compound, this analog’s toxicological properties remain unstudied, highlighting a research gap for cyano-containing acetamides .
Toxicological and Environmental Considerations
- Bromine vs. Chlorine : Brominated compounds often exhibit slower degradation in soil, raising concerns about long-term environmental impact compared to chlorinated analogs .
- Cyanoethyl Group: This group may increase solubility in aquatic systems, posing different ecotoxicological risks than alkoxy chains.
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